molecular formula C4H11N B565992 N-Butyl-d9-amine CAS No. 776285-22-4

N-Butyl-d9-amine

Cat. No. B565992
M. Wt: 82.194
InChI Key: HQABUPZFAYXKJW-YNSOAAEFSA-N
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Description

N-Butyl-d9-amine is an organic compound, specifically an amine . It is one of the four isomeric amines of butane, the others being sec-butylamine, tert-butylamine, and isobutylamine . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .


Synthesis Analysis

N-Butylamine is produced by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NH2 + H2O . A comparative study showed that n-butylamine is one of the most effective additives for the analysis of metabolite composition in electrospray ionization (ESI) in negative ion mode (ESI(-)) .


Molecular Structure Analysis

The molecular formula of N-Butyl-d9-amine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .


Chemical Reactions Analysis

N-Butylamine exhibits reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls . It forms complexes with metal ions, examples being cis- and trans-[PtI2(NH2Bu)2] .


Physical And Chemical Properties Analysis

N-Butyl-d9-amine has a density of 0.7±0.1 g/cm3 . Its boiling point is 77.3±3.0 °C at 760 mmHg . The vapor pressure is 97.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.8±0.0 kJ/mol . The flash point is -14.4±0.0 °C . The index of refraction is 1.406 .

Scientific Research Applications

  • Asymmetric Synthesis of Amines

    N-tert-Butanesulfinyl aldimines and ketimines, related to N-Butyl-d9-amine, are versatile intermediates for asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

  • Oxidation Products of Antioxidants

    Studies on N,N′-substituted p-phenylenediamines, closely related to N-Butyl-d9-amine, reveal insights into their electrochemical and spectroscopic properties and their role as antioxidants in the rubber industry (Rapta et al., 2009).

  • Biomass-Based Alcohol Amination

    Amines, including those related to N-Butyl-d9-amine, are key intermediates in chemical industry applications, including the synthesis of agrochemicals, pharmaceuticals, and food additives. Catalytic amination of biomass-based alcohols is an important process in this context (Pera‐Titus & Shi, 2014).

  • Tautomerism in Drug Development

    The study of N-substituted acridin-9-amines, which are structurally similar to N-Butyl-d9-amine, provides insights into their structural and spectroscopic properties, crucial for developing anticancer and antibacterial drugs (Krzymiński et al., 2020).

  • Synthesis of N-Methyl- and N-Alkylamines

    Reductive amination processes using cobalt oxide nanoparticles demonstrate efficient methods for synthesizing N-methylated and N-alkylated amines, which are structurally similar to N-Butyl-d9-amine (Senthamarai et al., 2018).

  • Amination Kinetics in Polymer Chemistry

    The kinetics of amination reactions involving butylamine isomers, including compounds related to N-Butyl-d9-amine, are studied for applications in polyelectrolyte chemistry (Kawabe & Yanagita, 1973).

  • Catalytic Amination for Amine Synthesis

    Catalytic processes involving biomass-based alcohols and amines, closely related to N-Butyl-d9-amine, are crucial for synthesizing a wide range of amines used in various industrial applications (Murugesan et al., 2020).

Safety And Hazards

N-Butyl-d9-amine is flammable and corrosive . There is a risk of ignition and vapors may form explosive mixtures with air . Containers may explode when heated . It is recommended to use local and general ventilation, avoid ignition sources, and use only in well-ventilated areas .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABUPZFAYXKJW-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-d9-amine

Citations

For This Compound
1
Citations
CE Nottle - 2013 - espace.curtin.edu.au
As the international standards for drinking water become more stringent and the health guideline values for currently regulated disinfection by-products (DBPs) decrease, the challenge …
Number of citations: 2 espace.curtin.edu.au

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